molecular formula C11H18INO2 B1396462 (2-Hydroxy-5-methoxyphenyl)-N,N,N-trimethylmethanaminium iodide CAS No. 51698-46-5

(2-Hydroxy-5-methoxyphenyl)-N,N,N-trimethylmethanaminium iodide

Cat. No. B1396462
CAS RN: 51698-46-5
M. Wt: 323.17 g/mol
InChI Key: NRZQBNGPNLREIX-UHFFFAOYSA-N
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Description

“(2-Hydroxy-5-methoxyphenyl)-N,N,N-trimethylmethanaminium iodide”, also known as betaine iodide or O-methylisopropanolamine iodide, is a methylated derivative of glycine betaine. It has a molecular formula of C11H18INO2 and a molecular weight of 323.17 g/mol.

Scientific Research Applications

Organic Electronics

  • N-Type Dopants for Organic Semiconductors : A study by Wei et al. (2012) discusses the use of a similar compound, 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide, as a strong n-type dopant for fullerene C(60), an n-channel semiconductor. This application highlights its potential in organic electronic devices due to its air-stable nature and high conductivity capabilities (Wei et al., 2012).

Materials Science

  • Dye-Sensitized Solar Cells : Wu et al. (2013) used an imidazolium iodide derivative in dye-sensitized solar cells. The study indicates its role in enhancing photo-to-energy conversion efficiency and provides insights into the charge-transfer mechanism of these devices (Wu et al., 2013).

Analytical Applications

  • Iodide Selective Electrodes : Research by Ghaedi et al. (2015) on a carbon paste electrode modified with carbon nanotubes and 2-hydroxy-3-methoxy benzaldehyde demonstrates its application in accurately monitoring iodide. This has implications for the development of sensors with high selectivity and stability (Ghaedi et al., 2015).

properties

IUPAC Name

(2-hydroxy-5-methoxyphenyl)methyl-trimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.HI/c1-12(2,3)8-9-7-10(14-4)5-6-11(9)13;/h5-7H,8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZQBNGPNLREIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=C(C=CC(=C1)OC)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxy-5-methoxyphenyl)-N,N,N-trimethylmethanaminium iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Hydroxy-5-methoxyphenyl)-N,N,N-trimethylmethanaminium iodide
Reactant of Route 2
(2-Hydroxy-5-methoxyphenyl)-N,N,N-trimethylmethanaminium iodide
Reactant of Route 3
(2-Hydroxy-5-methoxyphenyl)-N,N,N-trimethylmethanaminium iodide
Reactant of Route 4
(2-Hydroxy-5-methoxyphenyl)-N,N,N-trimethylmethanaminium iodide
Reactant of Route 5
(2-Hydroxy-5-methoxyphenyl)-N,N,N-trimethylmethanaminium iodide
Reactant of Route 6
(2-Hydroxy-5-methoxyphenyl)-N,N,N-trimethylmethanaminium iodide

Citations

For This Compound
1
Citations
F Grande, MA Occhiuzzi, G Ioele, G Ragno… - European Journal of …, 2018 - Elsevier
The present review lists the papers and patents dealing with the class of polycondensed heterocycles called benzopyrroloxazines published in the last decades. The survey is limited to …
Number of citations: 19 www.sciencedirect.com

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